![molecular formula C15H14F3N3O B5797150 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose homeostasis. In
Mecanismo De Acción
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine exerts its inhibitory activity against 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine by binding to the enzyme's catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine include increased insulin sensitivity, glucose uptake, and metabolic parameters in animal models of diabetes and obesity. The compound has also been found to suppress tumor growth and metastasis in cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine in lab experiments is its specificity towards 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, which allows for targeted inhibition of the enzyme without affecting other phosphatases. However, the compound's low solubility in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments. Additionally, the lack of long-term safety data for the compound limits its potential for clinical use.
Direcciones Futuras
For research on 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine include investigating its potential therapeutic applications in other metabolic disorders such as fatty liver disease and cardiovascular disease. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in animal models and humans. Finally, the development of more potent and selective 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibitors based on 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine could lead to the development of new treatments for metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves the reaction of 2-chloro-4-phenyl-6-trifluoromethylpyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibitor, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and cancer. The compound has been found to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, which can help to improve glucose homeostasis and prevent the development of type 2 diabetes. Additionally, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibition has been shown to reduce body weight and improve metabolic parameters in animal models of obesity.
In cancer research, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibition has been found to suppress tumor growth and metastasis by inhibiting the activity of key signaling pathways involved in cancer cell proliferation and survival. 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has been shown to inhibit the growth of breast cancer cells and sensitize them to chemotherapy drugs.
Propiedades
IUPAC Name |
4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)19-14(20-13)21-6-8-22-9-7-21/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCXGRJKBSVDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

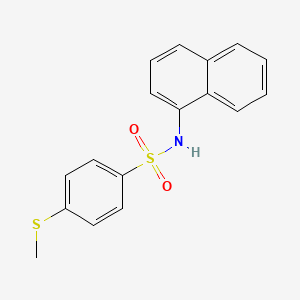
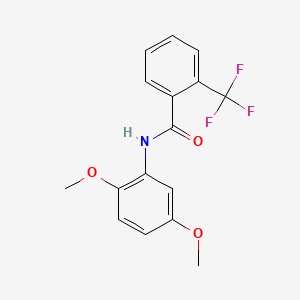
![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)
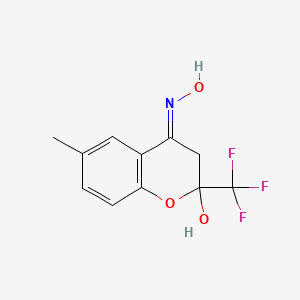
![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)
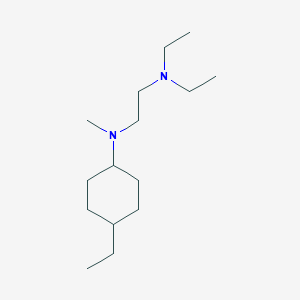
![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
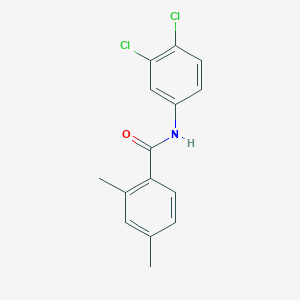
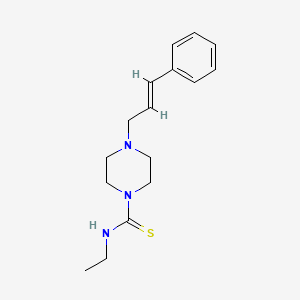
![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)